

Onvansertib Induces Apoptosis in Endometrial Cancer Cells

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Compound Focus: Onvansertib

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Research demonstrates that the PLK1 inhibitor **onvansertib** triggers apoptosis in endometrial cancer cells. In a 2025 study, treatment of KLE and EC-023 endometrial cancer cell lines with **onvansertib** for 14 hours resulted in a **dose-dependent increase in cleaved caspase-3**, a key executioner protease of apoptosis [1].

The table below summarizes the quantitative data from the cleaved caspase-3 ELISA assay in this study [1]:

Cell Line	Onvansertib Treatment	Cleaved Caspase-3 Activity (Relative Fluorescence Units, Ex/Em = 341/441)
KLE	10 nM	Increased (specific values not provided in search results)
KLE	25 nM	Increased (specific values not provided in search results)
KLE	50 nM	Increased (specific values not provided in search results)
EC-023	10 nM	Increased (specific values not provided in search results)
EC-023	25 nM	Increased (specific values not provided in search results)
EC-023	50 nM	Increased (specific values not provided in search results)

> **Note on Data:** The original publication confirms a dose-dependent increase in cleaved caspase-3 but does not report the exact numerical values for the fluorescence readings [1].

This induction of caspase-3 activity is part of a broader anti-tumorigenic response, where **onvansertib** also inhibited cellular proliferation, caused G2/M phase cell cycle arrest, and induced cellular stress [1].

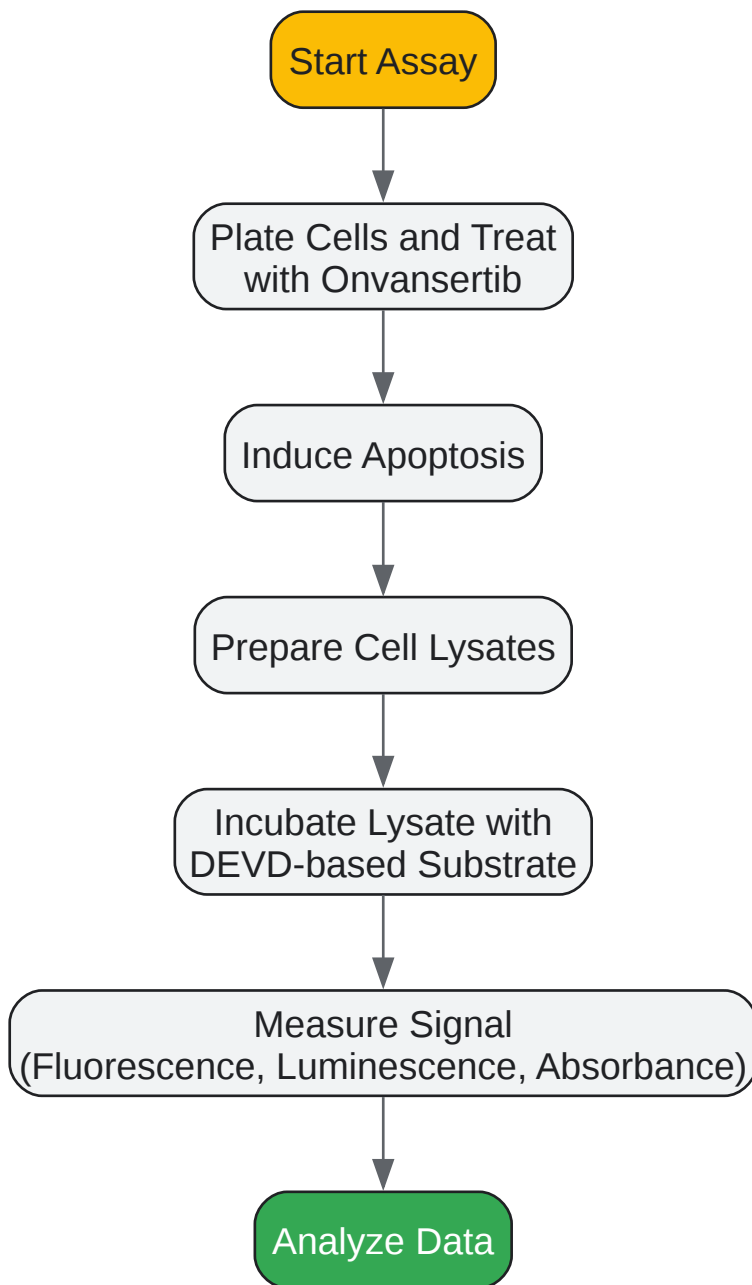
Caspase-3 Activity Assay Protocols

The study used a **cleaved caspase-3 ELISA assay** [1]. While its specific protocol details are not fully outlined, the general principles of caspase-3 activity assays and ELISA data analysis are well-documented.

General Caspase-3 Activity Assay Workflow

Most caspase-3 activity assays, including ELISA, share a common core principle: they use a substrate that is cleaved by the active enzyme to generate a detectable signal. The workflow involves preparing cell lysates from treated and control samples, incubating the lysates with the substrate, and measuring the resulting signal [2] [3] [4].

The following diagram illustrates the general procedure for a homogeneous, bioluminescent caspase-3/7 assay, which shares similarities with the ELISA workflow in terms of cell treatment and lysate preparation [5] [4]:



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Key Protocol Details from Commercial Kits

Commercial assay kits provide optimized, ready-to-use protocols. The table below compares different types of caspase-3 activity assays:

Assay Type	Detection Method	Key Steps & Components	Sample Type	Approx. Duration
Colorimetric [2]	Absorbance at 400/405 nm	DEVD-pNA substrate; cleavage releases chromophore pNA.	Cell lysate	~2 hours
Fluorometric [3]	Fluorescence (Ex/Em ~380/460 nm)	Ac-DEVD-AMC substrate; cleavage releases fluorescent AMC.	Cell lysate	Protocol-dependent
Bioluminescent [4]	Luminescence	DEVD-aminoluciferin substrate; cleavage generates luminescent signal via luciferase.	Cells in culture (no lysis needed)	~1 hour incubation

> **Important Note:** The substrate **DEVD** is cleaved by both **caspase-3** and **caspase-7**. Therefore, assays using this sequence report the combined activity of these two executioner caspases [5] [3].

Analyzing ELISA and Activity Assay Data

For quantitative analysis, follow these steps [6] [7]:

- **Run Samples in Replicate:** Always use duplicates or triplicates. The **coefficient of variation (CV)** between replicates should be $\leq 20\%$.
- **Generate a Standard Curve:** For absolute quantification, plot known concentrations of a reference standard against the signal (e.g., absorbance, fluorescence) and use software to fit a curve (e.g., linear, semi-log, 4-parameter logistic).
- **Calculate Sample Concentration:** Interpolate the mean signal of your unknown sample on the standard curve to determine its concentration. Multiply by the dilution factor if applicable.
- **Determine Fold-Increase:** For activity assays, compare the signal from induced samples (**onvansertib**-treated) to the control samples to calculate the fold-increase in caspase activity [2].

Application Note: Validating Onvansertib-Induced Apoptosis

This methodology is critical for **validating the mechanism of action** of **onvansertib** in pre-clinical models. The cleaved caspase-3 ELISA data provides direct evidence that the drug activates the apoptotic execution phase [1]. This application can be used to:

- **Confirm On-Target Activity:** Verify that PLK1 inhibition by **onvansertib** successfully triggers apoptosis in specific cell lines.
- **Dose-Response Studies:** Establish the optimal biological concentration of **onvansertib** for efficacy studies.
- **Synergy Studies:** The research showed that combining **onvansertib** with paclitaxel led to synergistic inhibition of cell proliferation, and caspase activity assays can be a key metric in such combination therapy studies [1].

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